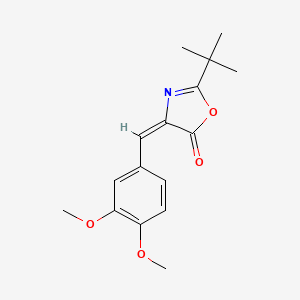
(4E)-2-tert-Butyl-4-(3,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(TERT-BUTYL)-4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of a tert-butyl group and a dimethoxyphenyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(TERT-BUTYL)-4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE typically involves the following steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the tert-butyl group: This step may involve alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the dimethoxyphenyl group: This can be done through condensation reactions with appropriate aromatic aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(TERT-BUTYL)-4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(TERT-BUTYL)-4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(TERT-BUTYL)-4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(TERT-BUTYL)-4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-5(4H)-ONE: Similar structure but contains a sulfur atom instead of oxygen.
2-(TERT-BUTYL)-4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-IMIDAZOL-5(4H)-ONE: Contains an additional nitrogen atom in the ring.
Uniqueness
The uniqueness of 2-(TERT-BUTYL)-4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE lies in its specific combination of functional groups and the resulting chemical properties. This makes it distinct from other similar compounds and potentially useful for specific applications.
Eigenschaften
Molekularformel |
C16H19NO4 |
|---|---|
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
(4E)-2-tert-butyl-4-[(3,4-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H19NO4/c1-16(2,3)15-17-11(14(18)21-15)8-10-6-7-12(19-4)13(9-10)20-5/h6-9H,1-5H3/b11-8+ |
InChI-Schlüssel |
TZQVMRXUTOICDM-DHZHZOJOSA-N |
Isomerische SMILES |
CC(C)(C)C1=N/C(=C/C2=CC(=C(C=C2)OC)OC)/C(=O)O1 |
Kanonische SMILES |
CC(C)(C)C1=NC(=CC2=CC(=C(C=C2)OC)OC)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B14949395.png)

![Ethyl 6-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate](/img/structure/B14949408.png)
![3-(5-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B14949417.png)
![2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B14949420.png)
![3-(4-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14949424.png)
![1-{[3-(2-chlorophenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperidine-4-carboxamide](/img/structure/B14949431.png)

![ethyl 4-({(2Z)-6-[(2-chlorophenyl)carbamoyl]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14949456.png)
![N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide](/img/structure/B14949464.png)
![(2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B14949468.png)

![4,4'-Bis{[(3,5-dimethoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B14949477.png)
